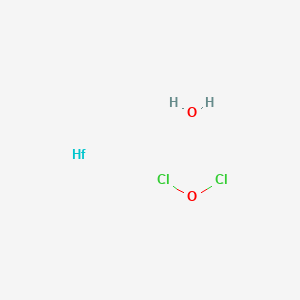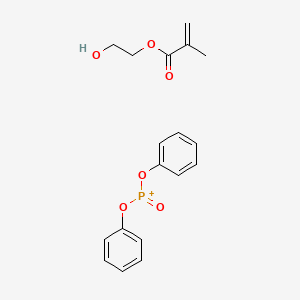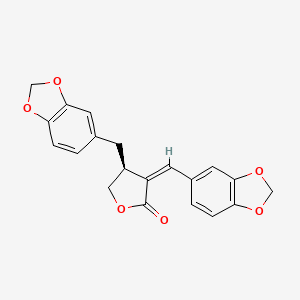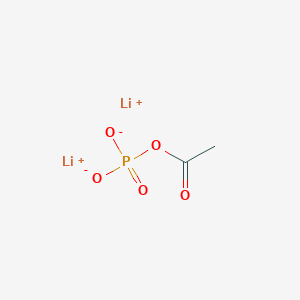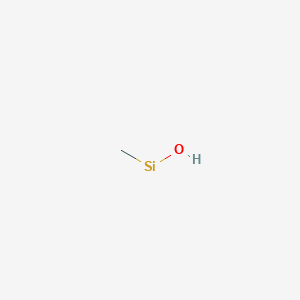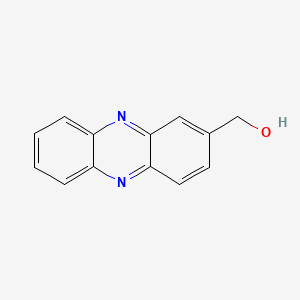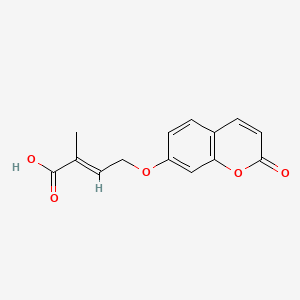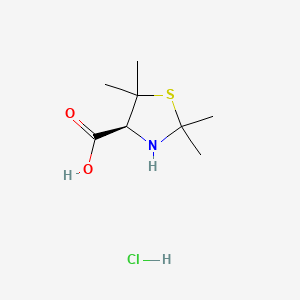![molecular formula C33H50N2O3 B579175 N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide CAS No. 17934-60-0](/img/structure/B579175.png)
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buxepidine involves the extraction of Buxus wallichiana wood using solvents such as methanol, chloroform, and petroleum ether . The extraction process typically employs hot continuous percolation, followed by concentration of the extract .
Industrial Production Methods
The use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be employed for the quantification and purification of buxepidine .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving buxepidine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of buxepidine may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of buxepidine involves its interaction with various molecular targets and pathways. It has been found to exert hypotensive effects by acting on central and peripheral pathways . The exact molecular targets are still under investigation, but it is believed to interact with receptors and enzymes involved in blood pressure regulation.
Comparison with Similar Compounds
Similar Compounds
Buxemenol E: Another steroidal alkaloid found in Buxus wallichiana with similar hypotensive effects.
Buxaltine H: Known for its antimicrobial properties.
Cyclohexobuxidine F: Exhibits similar chemical properties and biological activities.
Uniqueness
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide stands out due to its unique combination of antioxidant, antimicrobial, and hypotensive properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .
Properties
CAS No. |
17934-60-0 |
|---|---|
Molecular Formula |
C33H50N2O3 |
Molecular Weight |
522.774 |
InChI |
InChI=1S/C33H50N2O3/c1-21(35(5)6)27-23(37)18-31(4)25-13-12-24-29(2,20-36)26(34-28(38)22-10-8-7-9-11-22)14-15-32(24)19-33(25,32)17-16-30(27,31)3/h7-11,21,23-27,36-37H,12-20H2,1-6H3,(H,34,38)/t21-,23-,24-,25-,26-,27-,29+,30+,31-,32+,33-/m0/s1 |
InChI Key |
FTHZYAMPYHOOTQ-RLXWAYPYSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)O)N(C)C |
Synonyms |
Buxepidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


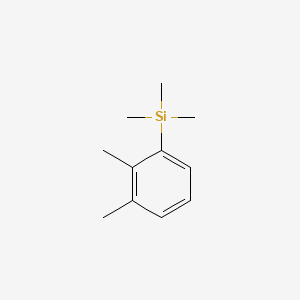
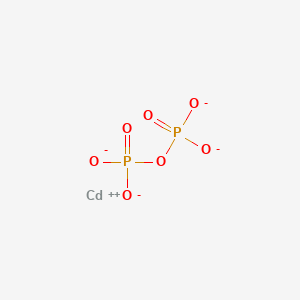
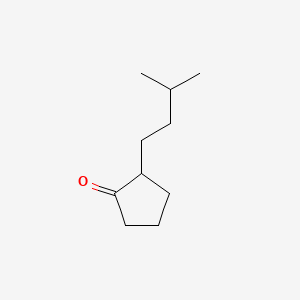
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
